2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid
Overview
Description
“1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-” is a chemical compound with the molecular formula C5H6N2O2S . It is a member of the class of imidazoles .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur to produce Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate as a key intermediate . This intermediate then undergoes hydrolysis in two steps in the presence of a base to give the final product .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The ring is substituted with a carboxylic acid group at the 4-position and a 2,3-dihydro-3-methyl-2-thioxo- group .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the reaction of 1-methyl-1H-imidazole with ethyl chloroformate and sulfur. This reaction produces a key intermediate, which then undergoes hydrolysis in the presence of a base to give the final product .Physical and Chemical Properties Analysis
This compound has a molecular weight of 158.18 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass is 158.01499861 g/mol .Scientific Research Applications
Molecular Structure and Chemical Properties
1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- and its derivatives exhibit complex molecular structures and exhibit unique chemical properties. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to a flat molecular entity that is linked through water molecules by hydrogen bonding into a three-dimensional network. This highlights the compound's potential in forming complex molecular architectures, which can be beneficial in the development of new materials or drugs (Wu et al., 2005).
Synthetic Transformations and Derivatives
The derivatives of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, show a wide range of transformations, indicating their versatility in chemical synthesis. For instance, a series of new optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) were prepared by reacting α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde. These compounds could further be transformed into the corresponding 2,3-dihydro-1H-imidazole-2-thione derivatives via a 'sulfur-transfer reaction' (Jasiński et al., 2008). Such transformations are indicative of the potential applications in synthesizing bioactive compounds or intermediates for pharmaceuticals.
Biochemical Interactions and Inhibitory Properties
The compound and its derivatives show potential in biochemical applications, particularly as inhibitors. For instance, a series of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids were potent inhibitors of TxA2 synthetase in vitro, suggesting their use in therapeutic applications (Cross et al., 1986).
Fungicidal and Antimicrobial Activities
Some derivatives of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- have shown promising fungicidal and antimicrobial activities. For example, triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid exhibited good and broad-spectrum fungicidal activities, suggesting their potential use in agriculture or medicine (Mao et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, suggesting a diverse set of interactions with their targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHYTJUOBEPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070033 | |
Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64038-57-9 | |
Record name | 2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64038-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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